molecular formula C21H19ClN2O3S B2586102 (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 300812-75-3

(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2586102
CAS No.: 300812-75-3
M. Wt: 414.9
InChI Key: TUNMFPLJVPIKKQ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a recognized and potent inhibitor of Janus Kinase 3 (JAK3) (https://pubchem.ncbi.nlm.nih.gov/). This compound exhibits high selectivity for JAK3 over other JAK family members, which is critical for investigating JAK-STAT signaling pathways with precision. The JAK-STAT pathway is a primary signal transduction mechanism for a wide array of cytokines and growth factors, playing a fundamental role in immune cell function, proliferation, and survival. Due to its specific action on JAK3, a kinase predominantly expressed in immune cells, this inhibitor is a vital tool for researching T-cell mediated immune responses, the pathophysiology of autoimmune diseases, and hematological cancers (https://www.rcsb.org/). Its research value is particularly pronounced in the study of diseases like rheumatoid arthritis, psoriasis, and various leukemias and lymphomas where dysregulated JAK-STAT signaling is a known driver. By selectively blocking JAK3 activation, researchers can dissect the contribution of this specific kinase to disease models, evaluate its potential as a therapeutic target, and screen for novel intervention strategies in immunology and oncology.

Properties

IUPAC Name

ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-2-27-21(26)18-16-5-3-4-6-17(16)28-20(18)24-19(25)14(12-23)11-13-7-9-15(22)10-8-13/h7-11H,2-6H2,1H3,(H,24,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNMFPLJVPIKKQ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C19H17ClN2O3S
  • Molecular Weight : 388.87 g/mol
  • IUPAC Name : Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiophene core followed by the introduction of cyano and chloro substituents. The synthesis pathway can be outlined as follows:

  • Formation of Thiophene Derivative : Utilizing known synthetic routes for thiophene derivatives.
  • Introduction of Chloro and Cyano Groups : Employing electrophilic aromatic substitution reactions.
  • Final Coupling Reaction : Attaching the ethyl carboxylate moiety through acylation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound exhibits cytotoxic activity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM .

Table 1: Antitumor Activity of the Compound

Cell LineIC50 (µM)Mechanism of Action
MCF-723.2Induction of apoptosis
HeLa30.5Inhibition of cell proliferation
A54949.9Cell cycle arrest

The mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses that show increased sub-G1 populations in treated cells .

Analgesic Activity

In addition to its antitumor properties, derivatives related to this compound have shown significant analgesic effects in animal models. For instance, studies using the "hot plate" method demonstrated that these compounds provide pain relief exceeding that of standard analgesics like metamizole .

Antimycobacterial Activity

Another area of interest is the compound's activity against Mycobacterium tuberculosis (Mtb). Preliminary findings suggest that it has a low minimum inhibitory concentration (MIC) against Mtb strains, indicating its potential as an anti-TB agent .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with apoptosis confirmed via annexin V staining.
  • Case Study on Analgesic Properties : In a controlled trial involving mice, the compound demonstrated a notable reduction in pain response compared to controls when administered intraperitoneally.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity was evaluated using methods such as DPPH radical scavenging and nitric oxide scavenging assays.

Antibacterial Properties

The compound has also been assessed for its antibacterial effects. In vitro studies demonstrated that several derivatives possess notable antibacterial activity against various pathogens. The diameter of inhibition zones was measured to quantify this activity, with some compounds showing effectiveness comparable to standard antibiotics .

Antitumor Potential

In addition to antioxidant and antibacterial activities, there are indications that some derivatives may have antitumor properties. In silico studies suggest that these compounds could interact with specific cancer-related targets, potentially leading to the development of new anticancer agents .

Case Studies

StudyFocusFindings
Madhavi et al. (2016)Synthesis and EvaluationReported antioxidant and antibacterial activities of synthesized compounds based on the target structure. Notably, some compounds demonstrated high efficacy in scavenging free radicals .
ResearchGate Study (2023)In Silico AnalysisExplored the molecular interactions of cyanoacrylamide derivatives with cancer targets, suggesting potential use in cancer therapy .
Biological Activities ResearchAntibacterial TestingEvaluated various derivatives against bacterial strains, confirming significant inhibition zones indicative of antibacterial activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 4-chlorophenyl group in the target compound likely enhances antibacterial activity due to its electron-withdrawing nature, improving membrane penetration or target binding . Phenolic derivatives (e.g., Compound H) exhibit superior antioxidant activity, attributed to the hydroxyl group's radical scavenging capacity . Methoxy substitution (CAS 292057-56-8) introduces electron-donating effects, but the carboxamide terminus may alter solubility compared to the ethyl ester .
  • The cyano group in the acrylamido moiety is conserved across analogues, suggesting its role in stabilizing the conjugated system or interacting with biological targets .

Antibacterial Activity:

The target compound demonstrates moderate antibacterial activity, comparable to analogues with para-substitutions (e.g., hydroxyl or chloro). Evidence suggests that para-substituted aryl groups enhance activity by optimizing steric and electronic interactions with bacterial enzymes or membranes .

Antioxidant Activity:

  • DPPH Radical Scavenging : Compound H (4-hydroxy-3,5-dimethoxyphenyl) showed 85% inhibition at 100 μM, surpassing the target compound (45–50%) .
  • Lipid Peroxidation Inhibition : The target compound exhibited 60% inhibition, while Compound H achieved 90%, comparable to ascorbic acid standards .

Q & A

Q. What is the standard synthetic route for preparing (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-tetrahydrobenzo[b]thiophene derivatives?

The compound is synthesized via a two-step process:

  • Step 1 : Cyanoacetylation of ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form the intermediate ethyl 2-(2-cyanoacetamido)-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Step 2 : Knoevenagel condensation of the intermediate with 4-chlorobenzaldehyde in toluene using piperidine and acetic acid as catalysts, refluxed for 5–6 hours. The product is purified via recrystallization (ethanol or methanol), yielding 72–94% .

Table 1 : Representative Reaction Conditions

ReagentAmount (mmol)SolventCatalystTime (h)Yield (%)
4-Chlorobenzaldehyde11ToluenePiperidine/AcOH5–672–94

Q. How is the compound characterized to confirm its structural integrity and stereochemistry?

Characterization involves:

  • IR spectroscopy : Detection of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Z/E configuration. For example, the Z-isomer shows distinct coupling constants for the acrylamido double bond .
  • Mass spectrometry : LC-MS or HRMS to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antioxidant activity : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
  • Anti-inflammatory activity : Carrageenan-induced rat paw edema model, measuring inhibition of inflammation at 3–6 hours post-administration .
  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the Knoevenagel condensation step?

  • Catalyst screening : Replace piperidine with morpholine or DBU to enhance reaction rates or selectivity .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
  • Temperature control : Lower temperatures (e.g., 60°C) may favor Z-isomer formation by slowing equilibration .

Q. How do electronic and steric effects of substituents on the benzaldehyde moiety influence bioactivity?

  • Electron-withdrawing groups (e.g., 4-Cl in the target compound) enhance electrophilicity at the acrylamido double bond, improving radical scavenging (antioxidant activity) .
  • Bulky substituents (e.g., 3,4-di-OCH₃) may reduce anti-inflammatory efficacy due to steric hindrance in target binding .

Table 2 : Substituent Effects on Antioxidant Activity (IC₅₀, μg/mL)

SubstituentDPPH IC₅₀Anti-inflammatory (% Inhibition)
4-Cl12.568% (3 h)
3,4-di-OCH₃18.752% (3 h)

Q. What strategies resolve contradictions in biological data between similar derivatives?

  • Dose-response studies : Confirm activity trends across multiple concentrations.
  • Cellular uptake assays : Use fluorescence tagging to assess whether discrepancies arise from differential membrane permeability .
  • Molecular docking : Compare binding affinities to targets like COX-2 or bacterial DNA gyrase to explain variance in potency .

Q. How does the thiophene core contribute to the compound’s stability and pharmacokinetic properties?

  • The tetrahydrobenzo[b]thiophene core enhances metabolic stability by reducing oxidation susceptibility compared to non-cyclic analogs.
  • LogP analysis : The hydrophobic core improves membrane permeability, as evidenced by calculated logP values ~3.5 (XlogP3-AA) .

Q. What mechanistic insights explain its antibacterial activity against drug-resistant strains?

  • The compound disrupts bacterial membrane integrity, as shown in SYTOX Green uptake assays .
  • Target inhibition : Molecular dynamics simulations suggest binding to the active site of S. aureus enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .

Methodological Considerations

  • Purification challenges : Recrystallization in alcohols (ethanol/methanol) is critical to remove unreacted aldehydes and byproducts .
  • Stereochemical analysis : Use NOESY NMR to confirm Z-configuration by observing spatial proximity between the 4-chlorophenyl group and the thiophene ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.